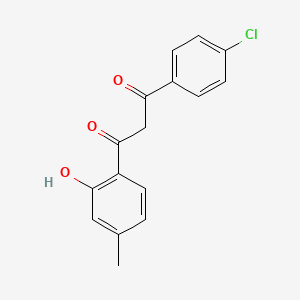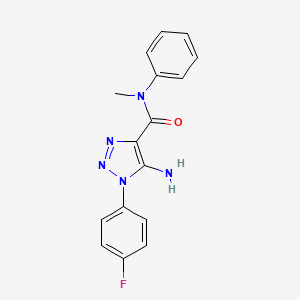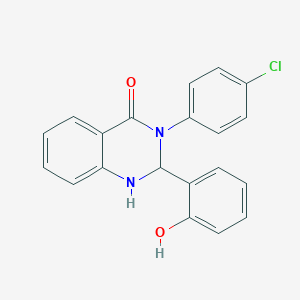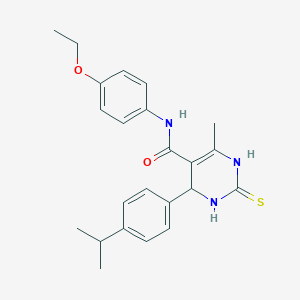![molecular formula C25H24N2O4 B4966052 N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide](/img/structure/B4966052.png)
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide, also known as DM-PBB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DM-PBB is a benzoxazole derivative that has been synthesized using different methods, and its mechanism of action has been studied extensively.
科学研究应用
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anti-cancer activity by inhibiting the growth of cancer cells. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has also been shown to have neuroprotective effects by preventing neuronal cell death and promoting neuronal survival. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
作用机制
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide exerts its effects by inhibiting the activity of heat shock protein 90 (HSP90), a molecular chaperone that is involved in the folding and stabilization of various proteins. Inhibition of HSP90 activity leads to the degradation of its client proteins, including oncogenic proteins, which results in the inhibition of cancer cell growth. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes, leading to the anti-inflammatory and anti-oxidant effects of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide.
Biochemical and Physiological Effects:
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide also promotes neuronal survival by preventing neuronal cell death and promoting neurite outgrowth. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has been found to have anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
实验室实验的优点和局限性
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has several advantages for lab experiments. It has been synthesized using various methods, resulting in high yield and purity. N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has also been extensively studied for its potential applications in various fields of scientific research, making it a well-characterized compound. However, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide also has some limitations for lab experiments. It is a relatively complex compound, which may make it difficult to synthesize and purify. Additionally, N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has not been extensively studied in vivo, which may limit its potential applications in animal models.
未来方向
There are several future directions for the research on N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide. One potential direction is to study its efficacy in animal models of cancer and neurodegenerative diseases. Another direction is to investigate the potential side effects of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide and its toxicity in vivo. Additionally, the development of more efficient and cost-effective synthesis methods for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide may also be a future direction for research. Finally, the identification of new targets for N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide and the optimization of its chemical structure may lead to the development of more potent and selective compounds with potential therapeutic applications.
合成方法
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide has been synthesized using various methods, including the condensation reaction between 5,7-dimethyl-2-aminobenzoxazole and 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction with 4-bromobutoxybenzene. Another method involves the reaction between 5,7-dimethyl-2-aminobenzoxazole and 4-hydroxy-3-methoxybenzaldehyde, followed by the reaction with 4-bromobutanol. Both methods result in the formation of N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide with high yield and purity.
属性
IUPAC Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4/c1-4-11-30-19-8-5-17(6-9-19)24(29)26-18-7-10-22(28)20(14-18)25-27-21-13-15(2)12-16(3)23(21)31-25/h5-10,12-14,28H,4,11H2,1-3H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLIYUQPXNYJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC(=CC(=C4O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-4-propoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[5-({4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)-2-furyl]methanol](/img/structure/B4965973.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}butanamide](/img/structure/B4965976.png)

![methyl 3-[(4-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4965982.png)
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B4965992.png)

![4-methoxy-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4966002.png)
![3-butyl-5-methyl-5-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}dihydro-2(3H)-furanone](/img/structure/B4966003.png)
![4-hydroxy-3,3-dimethyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B4966005.png)


![{2,2,2-trichloro-1-[(2,4-dimethylphenyl)amino]ethyl}formamide](/img/structure/B4966029.png)
![diethyl 3-methyl-5-{[(3-nitrobenzoyl)oxy]methyl}-1H-pyrrole-2,4-dicarboxylate](/img/structure/B4966041.png)
